

neopentyl tosylate chemical properties and CAS number

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Compound of Interest		
Compound Name:	Neopentyl tosylate	
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An In-depth Technical Guide to **Neopentyl Tosylate**: Chemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **neopentyl tosylate** (2,2-dimethylpropyl 4-methylbenzenesulfonate), a key organic compound utilized in synthetic chemistry. Due to its unique structural properties, particularly the sterically hindered neopentyl group, it exhibits distinct reactivity patterns that are of significant interest in the study of reaction mechanisms and the strategic design of synthetic pathways. This document details its chemical and physical properties, provides a standard experimental protocol for its synthesis, and explores its characteristic reaction pathways, including nucleophilic substitution.

Core Chemical and Physical Properties

Neopentyl tosylate is the ester of neopentyl alcohol and p-toluenesulfonic acid. The tosylate group is an excellent leaving group, making this compound a useful substrate in nucleophilic substitution reactions. However, the bulky neopentyl group introduces significant steric hindrance, which profoundly influences its reactivity.



Property	Value	Source
CAS Number	2346-07-8	[1]
Molecular Formula	C12H18O3S	[1]
Molecular Weight	242.34 g/mol	[1]
IUPAC Name	2,2-dimethylpropyl 4- methylbenzenesulfonate	[1]
Synonyms	Neopentyl p-toluenesulfonate, 2,2-dimethylpropyl tosylate	[1]
Canonical SMILES	CC1=CC=C(C=C1)S(=O) (=O)OCC(C)(C)C	[1]
Physical State	Solid (powder)	[2]

Synthesis of Neopentyl Tosylate

The most common method for the preparation of **neopentyl tosylate** is the reaction of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[3] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[3][4] This conversion of an alcohol to a tosylate is a crucial step as it transforms a poor leaving group (-OH) into an excellent leaving group (-OTs). [4]

Experimental Protocol: Synthesis from Neopentyl Alcohol

This protocol is a generalized procedure based on standard laboratory practices for tosylation of primary alcohols.[3]

Materials:

- Neopentyl alcohol
- p-Toluenesulfonyl chloride (TsCl)

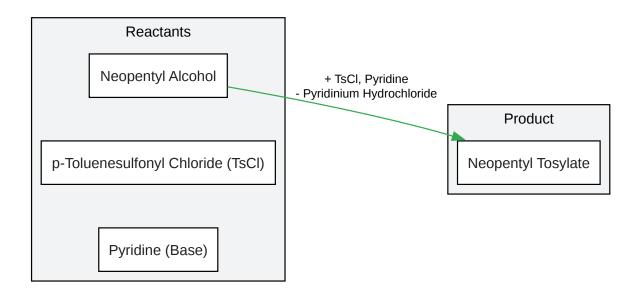


- Pyridine (or triethylamine)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Separatory funnel, round-bottom flask, ice bath, magnetic stirrer

Procedure:

- In a clean, dry round-bottom flask, dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask to 0 °C using an ice bath.
- Slowly add pyridine (1.5 equivalents) to the stirred solution.
- To this mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
- Continue stirring the reaction mixture at 0 °C for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[3]
- Upon completion, quench the reaction by adding cold deionized water.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with DCM to recover any residual product.
- Combine the organic layers, wash with a suitable aqueous solution (e.g., dilute HCl to remove excess pyridine, followed by saturated NaHCO₃ and brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude **neopentyl tosylate**.
- The crude product can be further purified by recrystallization or column chromatography.





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Caption: Synthesis of Neopentyl Tosylate from Neopentyl Alcohol.

Reactivity and Reaction Mechanisms

The reactivity of **neopentyl tosylate** is dominated by the severe steric hindrance at the α -carbon, which is adjacent to a quaternary carbon. This structural feature significantly impacts the rates and outcomes of nucleophilic substitution reactions.

SN2 Reaction Pathway

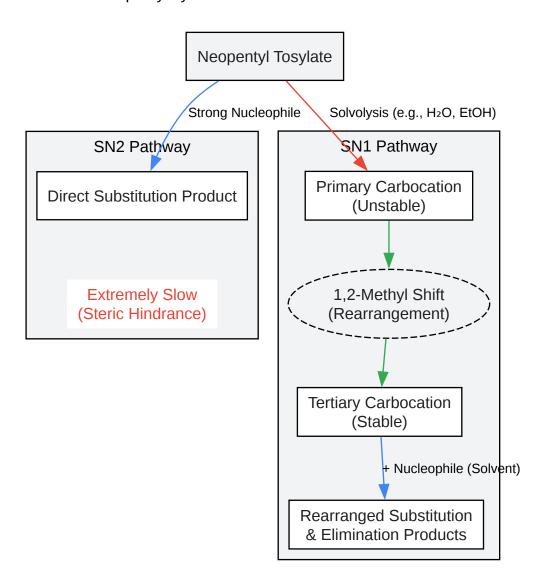
Direct backside attack by a nucleophile, characteristic of an Sn2 reaction, is heavily disfavored due to the bulky t-butyl group preventing access to the α -carbon.[3] Consequently, Sn2 reactions involving **neopentyl tosylate** are exceptionally slow.[3][5] While the tosylate is an excellent leaving group, the steric impediment is the overwhelming factor controlling the reaction rate.

SN1 Reaction Pathway

Under conditions that favor an Sn1 mechanism (e.g., solvolysis in a polar, weakly nucleophilic solvent), **neopentyl tosylate** can undergo ionization to form a primary carbocation.[3][5] However, primary carbocations are highly unstable. The initially formed neopentyl carbocation



rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation (the tert-amyl cation).[3][5] This rearranged carbocation then reacts with the nucleophile (solvent) to yield rearranged substitution and elimination products. The direct, unrearranged substitution product is typically not observed or is a very minor byproduct.[3] This rearrangement is a hallmark of reactions in neopentyl systems.



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Caption: Reaction Pathways of Neopentyl Tosylate.

Conclusion

Neopentyl tosylate serves as an exemplary substrate for demonstrating the profound effects of steric hindrance on the course of chemical reactions. While its synthesis is straightforward,



its application in nucleophilic substitution reactions requires careful consideration of the competing Sn1 and Sn2 pathways. For drug development professionals and synthetic chemists, understanding the propensity of the neopentyl system to undergo rearrangement is critical for predicting reaction outcomes and designing effective synthetic strategies. The slow rate of direct substitution and the prevalence of rearrangement make **neopentyl tosylate** a valuable tool for mechanistic studies and a challenging, yet informative, building block in organic synthesis.

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